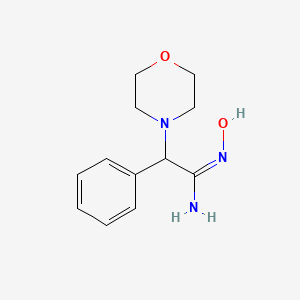
N-Hydroxy-2-morpholino-2-phenylacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine: is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28228 g/mol This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine typically involves the reaction of morpholine with a suitable phenyl acetamidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods: Industrial production of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-Hydroxy-2-(morpholin-4-yl)-2-phenylethanimidamide
- N-Hydroxy-2-morpholin-4-yl-2-phenylacetamide
Comparison: N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the morpholine ring can enhance its solubility and reactivity, while the phenyl group can contribute to its stability and potential biological activity .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14) |
InChI Key |
AQRTZFFNNHGAHH-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C(C2=CC=CC=C2)/C(=N\O)/N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















